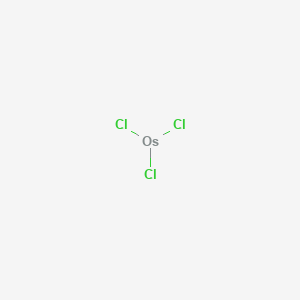
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde is a chemical compound that belongs to the class of benzothiopyran derivatives. It has been widely used in scientific research, particularly in the field of medicinal chemistry. This compound has shown promising results in several studies, which has led to its increased use in various research applications.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits antibacterial and antifungal activities. Additionally, it has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde in lab experiments is its versatility. It can be used in a wide range of research applications, including medicinal chemistry, pharmacology, and drug discovery. Additionally, it is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. Careful handling and proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are several future directions for research involving 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde. One potential area of research is the development of novel therapeutic agents based on this compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde involves the reaction of 2-chlorobenzaldehyde with 2-hydroxythiophenol in the presence of a base. The resulting compound is then oxidized using an oxidizing agent to obtain the final product.
Aplicaciones Científicas De Investigación
4-Chloro-2H-1-benzothiopyran-3-carboxaldehyde has been extensively studied for its potential medicinal properties. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
14063-83-3 |
|---|---|
Fórmula molecular |
C10H7ClOS |
Peso molecular |
210.68 g/mol |
Nombre IUPAC |
4-chloro-2H-thiochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H7ClOS/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-5H,6H2 |
Clave InChI |
DADSQEKJVIEJHZ-UHFFFAOYSA-N |
SMILES |
C1C(=C(C2=CC=CC=C2S1)Cl)C=O |
SMILES canónico |
C1C(=C(C2=CC=CC=C2S1)Cl)C=O |
Otros números CAS |
14063-83-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)











